molecular formula C6H8N4O2S B3083603 Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate CAS No. 1142201-20-4

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate

Cat. No.: B3083603
CAS No.: 1142201-20-4
M. Wt: 200.22 g/mol
InChI Key: NYVAIFOIPIWXEA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Triazine derivatives are known to interact with various enzymes and proteins

Cellular Effects

Some triazine derivatives have shown cytotoxic activity against various cell lines . The specific impact of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate on cell signaling pathways, gene expression, and cellular metabolism would need to be explored in future studies.

Molecular Mechanism

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. For instance, one method involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of sodium carbonate as an acid scavenger . The reaction is carried out in an ice bath to control the temperature and ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its ability to inhibit multiple enzymes makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

methyl 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c1-12-4(11)2-13-6-9-3-8-5(7)10-6/h3H,2H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVAIFOIPIWXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172407
Record name Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-20-4
Record name Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
Reactant of Route 2
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
Reactant of Route 3
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
Reactant of Route 4
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
Reactant of Route 5
Reactant of Route 5
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
Reactant of Route 6
Reactant of Route 6
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate

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